molecular formula C12H14FN3OS B1622590 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 725217-84-5

4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1622590
M. Wt: 267.32 g/mol
InChI Key: LRZFYXLDPCBIEJ-UHFFFAOYSA-N
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Description

“4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, the InChI code is "1S/C11H12FN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For a similar compound, “5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, the molecular weight is 253.3 .

Scientific Research Applications

  • Intermolecular Interactions and Crystal Analysis :

    • A derivative of 1,2,4-triazoles, closely related to the requested compound, was synthesized and characterized for its intermolecular interactions, including lp⋯π interactions. This study helps understand the molecular behavior in crystalline forms (Shukla et al., 2014).
    • Another study analyzed the intermolecular interactions in a triazole derivative, focusing on hydrogen bonds and their energy contributions, thus contributing to the understanding of crystal stabilization in such compounds (Panini et al., 2014).
  • Antimicrobial Applications :

    • Some 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. These studies are crucial for exploring potential pharmaceutical applications of triazole-based compounds (Bayrak et al., 2009).
  • Biological Imaging and Sensing :

    • A study on a similar molecular structure utilized a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells. This research highlights the potential of triazole derivatives in biological imaging and sensing applications (Wang et al., 2017).
  • Enzyme Inhibition and Biological Activity :

    • Triazole derivatives have been investigated for their inhibitory effects on various biological activities, including tyrosinase activity, indicating potential uses in biological and medical research (Yu et al., 2015).
  • Spectroscopic and Theoretical Studies :

    • Research on 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione involved spectroscopic and theoretical characterizations, providing insights into the structural and electronic properties of triazole compounds (Koparır et al., 2013).
  • Synthetic Chemistry and Drug Design :

    • Studies have been conducted on the synthesis and characterization of sulfur-containing 1,2,4-triazole derivatives, contributing to the field of synthetic chemistry and drug design (Rao et al., 2014).

properties

IUPAC Name

4-ethyl-3-[1-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFYXLDPCBIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391026
Record name 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

725217-84-5
Record name 4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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